N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphine group, a sulfinamide group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphine and sulfinamide groups. One common method involves the reaction of 2-(diphenylphosphanyl)-4,5-dimethoxybenzaldehyde with a suitable amine and sulfinyl chloride under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and specific solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are typically employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide group may interact with biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Similar in having a phosphine group but lacks the sulfinamide group.
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a naphthalene ring instead of dimethoxyphenyl.
Uniqueness
N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide groups, along with the presence of multiple aromatic rings.
Properties
Molecular Formula |
C32H36NO3PS |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NO3PS/c1-32(2,3)38(34)33(4)31(24-16-10-7-11-17-24)27-22-28(35-5)29(36-6)23-30(27)37(25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-23,31H,1-6H3 |
InChI Key |
JRKPWFKMKYGFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.